N-(2-methyl-3-phenylmethoxypropyl)-7H-pyrrolo[2,3-d]pyrimidine-5-carboxamide
Description
N-(2-methyl-3-phenylmethoxypropyl)-7H-pyrrolo[2,3-d]pyrimidine-5-carboxamide is a complex organic compound that belongs to the class of pyrrolopyrimidine derivatives. These compounds are known for their diverse biological activities and potential therapeutic applications. The unique structure of this compound makes it a subject of interest in various fields of scientific research, including medicinal chemistry and pharmacology.
Properties
IUPAC Name |
N-(2-methyl-3-phenylmethoxypropyl)-7H-pyrrolo[2,3-d]pyrimidine-5-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N4O2/c1-13(10-24-11-14-5-3-2-4-6-14)7-21-18(23)16-9-20-17-15(16)8-19-12-22-17/h2-6,8-9,12-13H,7,10-11H2,1H3,(H,21,23)(H,19,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LVYXPIFEGQNNOU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNC(=O)C1=CNC2=NC=NC=C12)COCC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of N-(2-methyl-3-phenylmethoxypropyl)-7H-pyrrolo[2,3-d]pyrimidine-5-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the pyrrolopyrimidine core: This can be achieved through cyclization reactions involving appropriate starting materials such as pyrrole and pyrimidine derivatives.
Introduction of the 2-methyl-3-phenylmethoxypropyl group: This step involves the alkylation of the pyrrolopyrimidine core with 2-methyl-3-phenylmethoxypropyl halides under basic conditions.
Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of catalysts and specific reaction conditions to enhance efficiency.
Chemical Reactions Analysis
N-(2-methyl-3-phenylmethoxypropyl)-7H-pyrrolo[2,3-d]pyrimidine-5-carboxamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups such as halides or hydroxyl groups are replaced by other nucleophiles.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
N-(2-methyl-3-phenylmethoxypropyl)-7H-pyrrolo[2,3-d]pyrimidine-5-carboxamide has a wide range of scientific research applications, including:
Medicinal Chemistry: This compound is studied for its potential therapeutic effects, including antiviral, anticancer, and anti-inflammatory activities.
Biology: It is used in biological studies to understand its interactions with various biological targets and pathways.
Pharmacology: Research focuses on its pharmacokinetics and pharmacodynamics to evaluate its potential as a drug candidate.
Industry: The compound is explored for its use in the development of new pharmaceuticals and chemical products.
Mechanism of Action
The mechanism of action of N-(2-methyl-3-phenylmethoxypropyl)-7H-pyrrolo[2,3-d]pyrimidine-5-carboxamide involves its interaction with specific molecular targets and pathways. It may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific biological activity being studied. For example, in anticancer research, it may inhibit key enzymes involved in cell proliferation.
Comparison with Similar Compounds
N-(2-methyl-3-phenylmethoxypropyl)-7H-pyrrolo[2,3-d]pyrimidine-5-carboxamide can be compared with other pyrrolopyrimidine derivatives, such as:
Pyrido[2,3-d]pyrimidine derivatives: These compounds share a similar core structure but differ in their substituents and biological activities.
Indole derivatives: While structurally different, indole derivatives also exhibit diverse biological activities and are used in similar research applications.
Triazolopyridine derivatives: These compounds have a triazole ring fused to a pyridine ring and are studied for their medicinal properties.
The uniqueness of this compound lies in its specific substituents and the resulting biological activities, making it a valuable compound for scientific research.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
